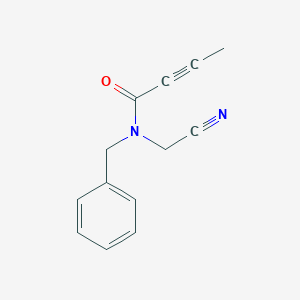

N-Benzyl-N-(cyanomethyl)but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-N-(cyanomethyl)but-2-ynamide is a versatile chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.252. This compound is known for its unique properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)but-2-ynamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates in large-scale synthesis can be applied to produce this compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-N-(cyanomethyl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, methyl cyanoacetate, and ethyl cyanoacetate . Reaction conditions vary depending on the desired product, but typical conditions involve room temperature reactions or heating at specific temperatures.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds and substituted cyanoacetamides .

Aplicaciones Científicas De Investigación

N-Benzyl-N-(cyanomethyl)but-2-ynamide has several scientific research applications:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceutical compounds and drug discovery.

Material Science: The compound’s unique properties make it useful in the creation of new materials with specific characteristics.

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-(cyanomethyl)but-2-ynamide involves its ability to participate in nucleophilic addition reactions. The nitrogen lone pair from the alkynyl group of the ynamide facilitates nucleophilic attacks, leading to the formation of various products . This mechanism is crucial in the compound’s role in organic synthesis and medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-Benzyl-N-(cyanomethyl)but-2-ynamide include other ynamides and cyanoacetamides . These compounds share similar structural features and reactivity patterns.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and medicinal chemistry sets it apart from other similar compounds.

Actividad Biológica

N-Benzyl-N-(cyanomethyl)but-2-ynamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound is classified as a ynamide, characterized by the presence of an alkyne and an amide functional group. The molecular formula is C₁₃H₁₃N₃, which includes a benzyl group and a cyano group that enhance its electrophilic properties. These structural features contribute to its reactivity in various biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Inhibition : The compound has been identified as a key electrophile capable of forming covalent bonds with nucleophilic residues in proteins. This property is particularly relevant in the development of covalent inhibitors targeting enzymes, such as Bruton’s tyrosine kinase (BTK) and SARS-CoV-2 proteases .

- Antimicrobial Activity : Related compounds have shown potential antimicrobial effects, suggesting that this compound may also exhibit similar properties, although further studies are necessary to confirm this.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may possess anticancer activities, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies

- SARS-CoV-2 Protease Inhibition : A study evaluated various ynamide derivatives for their ability to inhibit the SARS-CoV-2 3CL protease. Compounds were designed to maintain non-covalent interactions while positioning reactive warheads for covalent bond formation. The most potent inhibitors exhibited IC50 values in the low micromolar range, demonstrating the potential of ynamide-based compounds in antiviral therapy .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed its capacity to act as a covalent modifier, influencing enzyme activity through irreversible binding mechanisms. This characteristic is crucial for understanding its pharmacological profiles and optimizing its use in drug design.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

N-benzyl-N-(cyanomethyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-13(16)15(10-9-14)11-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQXABTDMARRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.